molecular formula C11H15ClN2O B2368754 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride CAS No. 1282099-87-9

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride

Cat. No.: B2368754
CAS No.: 1282099-87-9
M. Wt: 226.7
InChI Key: APQATEUFUZREBE-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene, which can be obtained through the reduction of indanone using a reducing agent such as sodium borohydride.

    Amidation Reaction: The 2,3-dihydro-1H-indene is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(2,3-dihydro-1H-inden-2-yl)acetamide.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form indanone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Saturated indene derivatives.

    Substitution: Halogenated indene derivatives.

Scientific Research Applications

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The indene moiety allows it to bind to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide
  • N-(2,3-dihydro-1H-inden-2-yl)acetamide
  • 2,3-dihydro-1H-indene

Uniqueness

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide hydrochloride is unique due to the presence of both an amino group and an indene moiety, which allows for versatile chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQATEUFUZREBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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